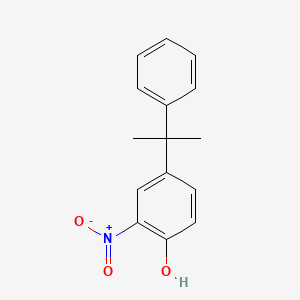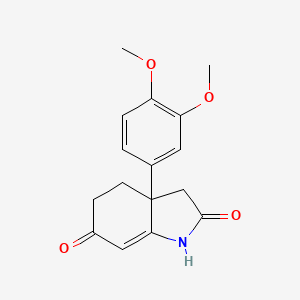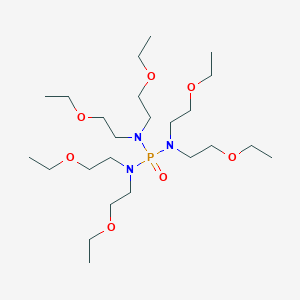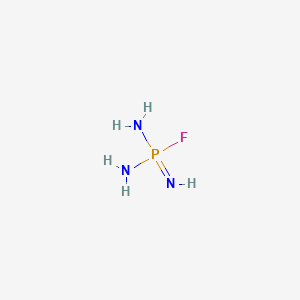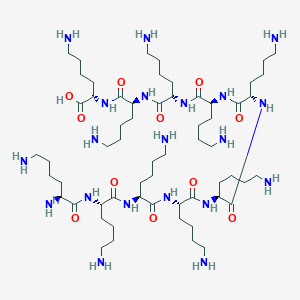
H-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound H-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-OH is a decapeptide composed entirely of the amino acid lysine Lysine is an essential amino acid, meaning it must be obtained through the diet as the human body cannot synthesize it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected lysine residues to a growing peptide chain anchored to a solid resin. The process includes:
Attachment of the first lysine residue: to the resin.
Deprotection: of the amino group of the lysine residue.
Coupling: of the next protected lysine residue using coupling reagents like HBTU or DIC.
Repetition: of the deprotection and coupling steps until the decapeptide is complete.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product. Additionally, large-scale production may involve optimization of reaction conditions and purification steps to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
H-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-OH can undergo various chemical reactions, including:
Oxidation: The amino groups of lysine residues can be oxidized to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert oxidized lysine residues back to their original state.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming new bonds with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophiles like acyl chlorides or alkyl halides in the presence of a base.
Major Products
Oxidation: Formation of lysine-derived aldehydes or carboxylic acids.
Reduction: Restoration of the original lysine residues.
Substitution: Formation of N-acyl or N-alkyl lysine derivatives.
Scientific Research Applications
H-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-OH has diverse applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular uptake mechanisms.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of biomaterials and nanotechnology applications.
Mechanism of Action
The mechanism of action of H-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-OH is primarily related to its polycationic nature. The multiple lysine residues confer a high positive charge, enabling the peptide to interact with negatively charged molecules, such as nucleic acids and cell membranes. This interaction can facilitate cellular uptake, gene delivery, and modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
H-Lys-Lys-Lys-OH: (trilysine)
H-Lys-Lys-Lys-Lys-OH: (tetralysine)
H-Lys-Lys-Lys-Lys-Lys-OH: (pentalysine)
Uniqueness
H-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-OH stands out due to its longer chain length, which enhances its ability to interact with larger biomolecules and cellular structures. This decapeptide’s extended structure provides unique opportunities for applications in gene delivery and biomaterials, where longer polylysine chains are often more effective.
Properties
CAS No. |
21743-35-1 |
|---|---|
Molecular Formula |
C60H122N20O11 |
Molecular Weight |
1299.7 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C60H122N20O11/c61-31-11-1-21-41(71)51(81)72-42(22-2-12-32-62)52(82)73-43(23-3-13-33-63)53(83)74-44(24-4-14-34-64)54(84)75-45(25-5-15-35-65)55(85)76-46(26-6-16-36-66)56(86)77-47(27-7-17-37-67)57(87)78-48(28-8-18-38-68)58(88)79-49(29-9-19-39-69)59(89)80-50(60(90)91)30-10-20-40-70/h41-50H,1-40,61-71H2,(H,72,81)(H,73,82)(H,74,83)(H,75,84)(H,76,85)(H,77,86)(H,78,87)(H,79,88)(H,80,89)(H,90,91)/t41-,42-,43-,44-,45-,46-,47-,48-,49-,50-/m0/s1 |
InChI Key |
RWDNPUHVYJEVLG-SARDKLJWSA-N |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)N |
Canonical SMILES |
C(CCN)CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


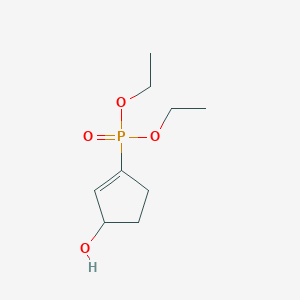

![N-(4-Methylphenyl)-N'-[(1S)-1-phenylethyl]urea](/img/structure/B14697803.png)
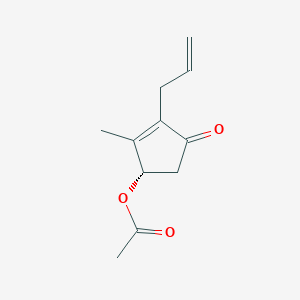
![[3-(2-chloroethylcarbamoyloxy)-2,4-dimethylpentyl] N-(2-chloroethyl)carbamate](/img/structure/B14697814.png)
![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl acetate](/img/structure/B14697816.png)
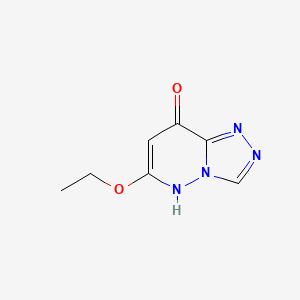
![7,12-Epoxy-6,13-ethanonaphtho[2,3-b]acridine](/img/structure/B14697835.png)


